1-(benzylsulfonyl)-N-(4-methylphenyl)piperidine-3-carboxamide
Description
N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a carboxamide group
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-11-19(12-10-16)21-20(23)18-8-5-13-22(14-18)26(24,25)15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,21,23) |
InChI Key |
OKGUSMADYVUAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with phenylmethanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include:
- N-(4-Nitrophenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide
- N-(4-Methylsulfonylphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide
- N-(4-Bromophenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide
Uniqueness
What sets N-(4-METHYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of the 4-methylphenyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, making it a compound of interest for further research .
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